molecular formula C9H7F3O2S B3271083 3-(Methylthio)-5-(trifluoromethyl)benzoic acid CAS No. 53985-40-3

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

Cat. No.: B3271083
CAS No.: 53985-40-3
M. Wt: 236.21 g/mol
InChI Key: FIYBTFYOOMVNIG-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(trifluoromethyl)benzoic acid is an organic compound that features both a methylthio group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of a catalyst and a solvent under controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient production of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Methylthio)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the development of agrochemicals and materials with enhanced properties such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 3-(Methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the methylthio group can modulate its reactivity and metabolic stability. These interactions can influence various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Methylthio)-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethylthio)benzoic acid

Uniqueness

3-(Methylthio)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the methylthio and trifluoromethyl groups on the benzoic acid core This unique structure imparts distinct chemical properties and reactivity patterns compared to other similar compounds

Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBTFYOOMVNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g. (0.045 mole) of 3-mercapto-5-trifluoromethylbenzoic acid, and 100 ml. of 1N sodium hydroxide in 100 ml. of ethanol is added 3.8 ml. (0.06 mole) of methyl iodide. After the reaction has stirred at room temperature for one hour, it is acidified with 12N hydrochloric acid, and the precipitate of the final product is filtered and dried,8.6 g., m.p. 135°-140° C. A sample is sublimed at 175° C. and 0.03 mm pressure, m.p. 151°-152.5° C.
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3-mercapto-5-trifluoromethylbenzoic acid
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0.045 mol
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0.06 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid
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3-(Methylthio)-5-(trifluoromethyl)benzoic acid

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